molecular formula C6H10ClNO2 B12504768 2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride

2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride

Cat. No.: B12504768
M. Wt: 163.60 g/mol
InChI Key: GCJZMVDWTJHFJU-UHFFFAOYSA-N
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Description

2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H10ClNO2. It is a derivative of furan, a heterocyclic organic compound, and contains both amino and hydroxyl functional groups. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride can be synthesized through the reduction of furan derivatives. One common method involves the reaction of furan with ammonia and hydrogen in the presence of a ruthenium catalyst supported on aluminum oxide (Ru/Al2O3). The reaction is typically carried out at a temperature of 140°C for 2 hours, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The use of high-pressure reactors and continuous flow systems ensures efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carbaldehyde or furan-2-carboxylic acid.

    Reduction: 2-Amino-2-(furan-2-yl)ethanol.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

2-Amino-2-(furan-2-yl)ethan-1-ol hydrochloride can be compared with other similar compounds, such as:

The unique combination of amino and hydroxyl groups in this compound makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

2-amino-2-(furan-2-yl)ethanol;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H

InChI Key

GCJZMVDWTJHFJU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(CO)N.Cl

Origin of Product

United States

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